(4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine serves as a crucial building block in the multi-step synthesis of azabicyclopyridine derivatives. [] These derivatives, in turn, hold significant importance in various scientific research fields, particularly in medicinal chemistry, due to their potential biological activities.
(4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine is a bicyclic compound characterized by its unique structural features and stereochemistry. It belongs to the class of pyrrolopyridines, which are significant in medicinal chemistry due to their biological activities. This compound is particularly noted for its role as an intermediate in the synthesis of various pharmaceuticals, including the antibiotic moxifloxacin.
This compound can be classified under organic compounds, specifically as a nitrogen-containing heterocycle. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (4aS,7aS)-6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine, with a molecular formula of and a molecular weight of approximately 216.33 g/mol. It is cataloged under CAS number 151213-39-7 and has been studied for its pharmacological properties and synthetic routes .
The synthesis of (4aS,7aS)-6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine typically involves several stereoselective steps. One notable method includes:
The synthesis can be performed under controlled conditions using solvents such as toluene at elevated temperatures (70°C to 100°C) and may involve catalytic hydrogenation processes .
The molecular structure of (4aS,7aS)-6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine features:
C[C@@]12CCCN[C@]1([H])CN(CC1=CC=CC=C1)C2
The compound exhibits distinct NMR and IR spectral characteristics that aid in its identification and confirmation during synthesis .
(4aS,7aS)-6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine can undergo various chemical transformations:
These reactions are essential for producing derivatives with enhanced pharmacological properties or different functionalities .
The mechanism of action for (4aS,7aS)-6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine primarily relates to its role as an intermediate in the synthesis of moxifloxacin. Upon administration, moxifloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication .
The specific stereochemistry of the compound influences its binding affinity and efficacy against target enzymes.
Relevant data from spectral analysis includes:
(4aS,7aS)-6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine serves primarily as a synthetic intermediate in pharmaceutical chemistry. Its derivatives are explored for:
Additionally, its unique structure makes it a subject of interest in studies related to chiral synthesis and stereochemistry .
The compound belongs to the octahydropyrrolopyridine class of bicyclic heterocycles, featuring a pyrrolidine ring fused to a piperidine system. Its fully saturated scaffold contains two bridgehead nitrogen atoms at distinct positions—one tertiary nitrogen and one secondary nitrogen—creating a stereochemically rich framework. The benzyl group (-CH₂C₆H₅) attached to the tertiary nitrogen enhances both steric and electronic properties, influencing reactivity and chiral interactions.
The systematic IUPAC name (4aS,7aS)-6-benzyl-1,2,3,4,4a,5,7,7a-octahydro-1H-pyrrolo[3,4-b]pyridine precisely defines its stereochemistry and connectivity [8]. The prefix (4aS,7aS) specifies the absolute configuration at the two chiral centers, confirming the cis-fusion of the bicyclic system. This stereodescriptor is critical as alternative configurations (e.g., 4aR,7aR) exhibit distinct pharmaceutical properties. The molecular formula is C₁₄H₂₀N₂ (molecular weight: 216.32 g/mol), with a hydrogen-deficient structure characteristic of fused bicyclic amines [3] [8].
[H][C@]12[C@](CN(CC3=CC=CC=C3)C2)([H])NCCC1
[1] or alternatively C(N1C[C@@H]2CCCN[C@@H]2C1)c3ccccc3
[8] AFYZAHZKOFBVLE-KGLIPLIRSA-N
[3] Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
IUPAC Name | (4aS,7aS)-6-benzyl-1,2,3,4,4a,5,7,7a-octahydro-1H-pyrrolo[3,4-b]pyridine | [8] |
Molecular Formula | C₁₄H₂₀N₂ | [3] [8] |
Molecular Weight | 216.32 g/mol | [3] [8] |
Free Base CAS | 151213-39-7 | [3] [7] |
Dihydrochloride CAS | 1059609-67-4 | [1] |
Stereochemistry | (4aS,7aS)-configuration | [3] [8] |
This chiral amine serves as a pivotal building block in synthesizing fluoroquinolone antibiotics, most notably moxifloxacin hydrochloride—a fourth-generation broad-spectrum antimicrobial agent [3] [4]. Its significance stems from the stereochemical integrity of the pyrrolopyridine core, which directly influences the three-dimensional positioning of pharmacophores in the final drug molecule.
Table 2: Commercial Availability and Specifications
Supplier Specification | Details | Source |
---|---|---|
Purity | ≥95–96% | [3] [7] |
Packaging Options | 10mg, 50mg, 100mg, 250mg, 1g, 5g | [3] [7] |
Storage Conditions | 4°C or room temperature (inert atmosphere) | [1] [8] |
HazMat Classification | Class 6.1, Packing Group III | [1] [4] |
Primary Application | Moxifloxacin intermediate/impurity standard | [3] [4] |
The synthetic methodology for this compound evolved alongside fluoroquinolone development in the 1990s. Early patents by Petersen et al. (EP 0,350,733, 1990) laid groundwork for pyrrolopyridine-containing antibacterials, though efficient stereocontrol remained challenging [2].
Table 3: Key Patents in Synthetic Development
Patent/Publication | Year | Contributors | Innovation Focus |
---|---|---|---|
EP 0,350,733 | 1990 | Petersen et al. | Early pyrrolopyridine fluoroquinolones |
US 5,770,597 | 1998 | Kim et al. | Racemic synthesis routes |
WO 125,425 | 2009 | Ramakrishnan & Narayan | Stereoselective cis-fused analogs |
WO 122,774 | 2010 | Masatoshi & Akira | Crystallization-based resolution |
Asian Journal of Chemistry | 2013 | Reddy & Bandichhor | Chiral auxiliary (naproxen) recovery |
The compound’s patent landscape reveals intense competition in chiral synthon technologies, with over 15 process patents filed between 1999–2010 addressing yield optimization, enantioselectivity, and purification methods [2]. This innovation trajectory underscores its strategic value in antibiotic manufacturing and the continuous drive toward greener, cost-efficient synthetic routes.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: